Sevelamer carbonate
CAS No.: 845273-93-0
Cat. No.: VC20744087
Molecular Formula: C7H14ClNO4
Molecular Weight: 211.64 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 845273-93-0 |
---|---|
Molecular Formula | C7H14ClNO4 |
Molecular Weight | 211.64 g/mol |
IUPAC Name | carbonic acid;2-(chloromethyl)oxirane;prop-2-en-1-amine |
Standard InChI | InChI=1S/C3H5ClO.C3H7N.CH2O3/c4-1-3-2-5-3;1-2-3-4;2-1(3)4/h3H,1-2H2;2H,1,3-4H2;(H2,2,3,4) |
Standard InChI Key | PADGNZFOVSZIKZ-UHFFFAOYSA-N |
SMILES | C=CCN.C1C(O1)CCl.C(=O)(O)O |
Canonical SMILES | C=CCN.C1C(O1)CCl.C(=O)(O)O |
Mechanism of Action
Sevelamer carbonate functions through a well-characterized ion exchange mechanism within the gastrointestinal tract. The polymer contains multiple amine groups that become protonated in the intestinal environment, creating positively charged binding sites . These sites then form ionic and hydrogen bonds with negatively charged phosphate molecules from food, effectively trapping dietary phosphate and preventing its absorption into the bloodstream .
By binding phosphate in the gastrointestinal tract and decreasing its absorption, sevelamer carbonate effectively lowers serum phosphorus concentration without contributing calcium or metal ions to the body . This non-absorbed mechanism is particularly beneficial for chronic kidney disease patients who often have impaired ability to excrete excess calcium and other minerals.
Comparison with Sevelamer Hydrochloride
Sevelamer carbonate was developed as an improved alternative to sevelamer hydrochloride, with both formulations containing the same active phosphate-binding polymer but different counterions . Comparative clinical trials have demonstrated equivalent efficacy between these formulations in controlling serum phosphate levels in hemodialysis patients .
A key differentiating factor between these formulations is their effect on acid-base balance. The following table from a randomized, crossover design study illustrates the comparative effects of sevelamer carbonate powder and sevelamer hydrochloride tablets on laboratory parameters:
Laboratory parameter | Sevelamer carbonate powder TID | Sevelamer hydrochloride tablets TID | P-value |
---|---|---|---|
Bicarbonate (mmol/L) | 20.2 ± 2.8 (from 18.0 ± 3.1) | 18.0 ± 3.1 (from 17.8 ± 3.2) | 0.001 |
Change from baseline | 2.7 ± 3.7 | 0.1 ± 3.3 | |
P-value | 0.001 | 0.791 | |
Calcium (mmol/L) | Not significantly different | Not significantly different | 0.665 |
Calcium × phosphorus product (mmol²/L²) | 3.8 (median) | 3.8 (median) | 0.749 |
Total cholesterol (mmol/L) | 3.4 (median) | 3.3 (median) | 0.218 |
As demonstrated in the table, sevelamer carbonate treatment resulted in a statistically significant increase in serum bicarbonate levels compared to sevelamer hydrochloride . This improvement in acid-base balance represents a clinically important advantage, as metabolic acidosis is a common complication in chronic kidney disease that contributes to bone disease, muscle wasting, and accelerated kidney function decline .
Additionally, the tablet and powder formulations of sevelamer carbonate provide flexibility in administration, which may improve treatment adherence for some patients compared to the hydrochloride formulation . This formulation advantage, combined with the improved gastrointestinal tolerability and acid-base effects, supports the preferential use of sevelamer carbonate over sevelamer hydrochloride in clinical practice.
Pleiotropic Effects
Beyond its primary role in phosphate control, sevelamer carbonate demonstrates several beneficial pleiotropic effects that may contribute to improved outcomes in chronic kidney disease patients. These additional benefits extend the therapeutic value of sevelamer carbonate beyond simple phosphate binding.
A significant pleiotropic effect is sevelamer's impact on lipid profiles. Clinical studies have consistently shown that sevelamer treatment results in statistically significant decreases in total and low-density lipoprotein cholesterol levels . One study demonstrated that sevelamer carbonate treatment led to measurable reductions in total cholesterol, which may contribute to reduced cardiovascular risk—a leading cause of mortality in chronic kidney disease patients .
Sevelamer carbonate also positively influences acid-base balance, with studies showing a statistically significant increase in mean serum bicarbonate levels (from 16.6 to 18.2 mEq/L in one study) . This improvement in bicarbonate levels addresses metabolic acidosis, a common complication in chronic kidney disease that contributes to multiple adverse outcomes including bone disease, protein catabolism, and inflammation.
Furthermore, evidence suggests that sevelamer may attenuate various cardiovascular risk factors in chronic kidney disease beyond lipid reduction . These effects may include reduced inflammation, decreased oxidative stress, and potential benefits on endothelial function, although further research is needed to fully characterize these mechanisms and their clinical significance .
The combination of these pleiotropic effects—lipid improvement, better acid-base balance, and potential cardiovascular benefits—provides a compelling rationale for considering sevelamer carbonate as a preferred phosphate binder in appropriate chronic kidney disease patients, particularly those with dyslipidemia, acidosis, or elevated cardiovascular risk.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume